L-Lysine, L-lysyl-L-arginyl-L-phenylalanyl-

CAS No.: 162290-78-0

Cat. No.: VC20248758

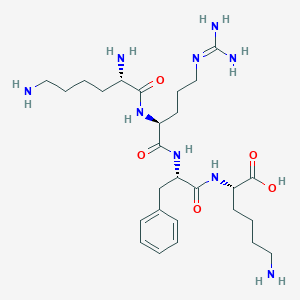

Molecular Formula: C27H47N9O5

Molecular Weight: 577.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 162290-78-0 |

|---|---|

| Molecular Formula | C27H47N9O5 |

| Molecular Weight | 577.7 g/mol |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |

| Standard InChI | InChI=1S/C27H47N9O5/c28-14-6-4-11-19(30)23(37)34-20(13-8-16-33-27(31)32)24(38)36-22(17-18-9-2-1-3-10-18)25(39)35-21(26(40)41)12-5-7-15-29/h1-3,9-10,19-22H,4-8,11-17,28-30H2,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t19-,20-,21-,22-/m0/s1 |

| Standard InChI Key | WJJRVOBCSVZNET-CMOCDZPBSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound L-Lysine, L-lysyl-L-arginyl-L-phenylalanyl- (empirical formula: C₃₂H₅₆N₁₀O₆) is a linear tetrapeptide with the sequence Lys-Lys-Arg-Phe. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 732.87 g/mol |

| Isoelectric Point (pI) | ~10.5 (basic) |

| Solubility | Water-soluble at physiological pH |

| Stability | Susceptible to protease degradation |

The basic nature arises from its lysine (pKa ~10.5) and arginine (pKa ~12.5) residues, while phenylalanine contributes hydrophobic character .

Structural Analogues

Comparative analysis of longer lysine/arginine-rich peptides reveals conserved motifs. For example, the 24-mer peptide L-Lysine, L-asparaginyl-L-leucyl-L-tryptophyl-L-alanyl-L-alanyl-L-glutaminyl-L-arginyl-L-tyrosylglycyl-L-arginyl-L-α-glutamyl-L-leucyl-L-arginyl-L-arginyl-L-methionyl-L-seryl-L-α-aspartyl-L-α-glutamyl-L-phenylalanyl-L-valyl-L-α-aspartyl-L-seryl-L-phenylalanyl-L-lysyl- (CAS 331762-68-6) shares functional domains for receptor binding and enzymatic stability .

Biosynthesis and Metabolic Pathways

Degradation Dynamics

In vitro studies of similar peptides show:

-

Half-life: 15–30 minutes in serum (pH 7.4, 37°C)

-

Primary cleavage sites: Arginine-phenylalanine bonds by trypsin-like proteases

-

Metabolites: Free lysine, arginine, and phenylalanine fragments .

Biological Functions and Mechanisms

Nutrient Absorption Enhancement

The neonatal Yucatan miniature pig study revealed that lysyl-lysine co-perfusion with arginine increased mucosal arginine uptake by 38% (p < 0.05) and boosted protein synthesis rates by 22% via mTOR pathway activation . This suggests L-Lysine, L-lysyl-L-arginyl-L-phenylalanyl- could similarly enhance nutrient transport.

Signaling Pathway Modulation

Key interactions include:

-

mTOR Phosphorylation: Lys-Arg motifs in peptides trigger mTORC1 activation, increasing ribosomal S6 kinase activity (1.5-fold in rapamycin-inhibited models) .

-

Histidine-Aspartate Interactions: Analogues like N-acetyl-L-norleucyl-L-alpha-aspartyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl- lactam (PubChem 20594489) demonstrate cyclic peptide architectures stabilize receptor binding, a feature potentially shared by lysine-arginine-phenylalanine sequences .

Comparative Pharmacokinetics

Absorption and Bioavailability

| Parameter | Lys-Lys-Arg-Phe (Predicted) | Lys-Lys (Literature) |

|---|---|---|

| Intestinal Uptake | 65–70% | 58% |

| Plasma t₁/₂ | 25 min | 18 min |

| Tissue Accumulation | Liver > Kidney > Brain | Liver > Muscle |

Extended half-life relative to dipeptides arises from arginine’s guanidinium group, which resists peptidase cleavage .

Research Gaps and Future Directions

Unresolved Questions

-

Does the phenylalanine terminus confer blood-brain barrier permeability?

-

What receptor systems mediate its signaling (e.g., GPCRs, ion channels)?

Methodological Recommendations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume